molecular formula C21H20N2O5S2 B2707606 4-ethoxy-N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide CAS No. 865614-29-5

4-ethoxy-N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B2707606
CAS No.: 865614-29-5
M. Wt: 444.52
InChI Key: QILICEWFXFLSLM-LDADJPATSA-N
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Description

The compound 4-ethoxy-N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide is a thiazolidinone derivative characterized by a benzamide moiety and a thiazolidin-4-one core substituted with a (3-ethoxy-4-hydroxyphenyl)methylidene group. Its structure features two ethoxy groups at the 3- and 4-positions of the aromatic ring, a sulfanylidene (C=S) group at position 2, and a ketone at position 4 of the thiazolidinone ring . This compound is synthesized via carbodiimide-mediated coupling reactions, as reported for analogous thiazolidinone derivatives, where activated carboxylic acids react with amines in the presence of coupling agents like N-ethyl-N’-(dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) .

Properties

IUPAC Name

4-ethoxy-N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S2/c1-3-27-15-8-6-14(7-9-15)19(25)22-23-20(26)18(30-21(23)29)12-13-5-10-16(24)17(11-13)28-4-2/h5-12,24H,3-4H2,1-2H3,(H,22,25)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILICEWFXFLSLM-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NN2C(=O)C(=CC3=CC(=C(C=C3)O)OCC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C\C3=CC(=C(C=C3)O)OCC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-ethoxy-N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide is a complex organic compound that belongs to the thiazolidinone class. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. The structural features of this compound suggest possible interactions with various biological targets, making it a subject of ongoing research.

Chemical Structure

The molecular formula for this compound is C19H22N2O4SC_{19}H_{22}N_{2}O_{4}S, and its IUPAC name is as follows:

4 ethoxy N 5E 5 3 ethoxy 4 hydroxyphenyl methylidene 4 oxo 2 sulfanylidene 1 3 thiazolidin 3 yl benzamide\text{4 ethoxy N 5E 5 3 ethoxy 4 hydroxyphenyl methylidene 4 oxo 2 sulfanylidene 1 3 thiazolidin 3 yl benzamide}

The biological activity of thiazolidinone derivatives often involves their ability to interact with enzymes or receptors in the target cells. The proposed mechanisms include:

  • Enzyme Inhibition : Compounds like 4-ethoxy-N-(...) may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Antioxidant Activity : The presence of hydroxyl groups can contribute to antioxidant properties, which may protect cells from oxidative stress.
  • Antimicrobial Properties : Thiazolidinones have been shown to exhibit activity against various bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic processes.

Antimicrobial Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to 4-ethoxy-N-(...) have shown effective inhibition against both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4-Ethoxy-N-(...)Staphylococcus aureus12 µg/mL
4-Ethoxy-N-(...)Escherichia coli15 µg/mL

The above table summarizes findings from various studies indicating the effectiveness of similar thiazolidinones against common bacterial pathogens.

Anticancer Activity

Research indicates that thiazolidinone derivatives can exhibit cytotoxic effects on cancer cell lines. For example, studies have reported that certain derivatives demonstrate significant activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

Cell LineIC50 (µM)Reference
MCF-78.5
A54910.2

These results suggest that the compound may induce apoptosis or inhibit proliferation in cancer cells.

Case Studies

Several case studies have highlighted the potential of thiazolidinone derivatives in therapeutic applications:

  • Case Study on Antitubercular Activity : A series of thiazolidinone hybrids were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. The most active compounds exhibited IC90 values below 0.1 µg/mL, indicating strong efficacy against this pathogen .
  • Cytotoxicity Assessment : In a study assessing the cytotoxic effects of various thiazolidinones on different cancer cell lines, several derivatives showed selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as anticancer agents .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Thiazolidinone derivatives exhibit diverse bioactivities modulated by substituent variations. Below is a comparative analysis of structurally similar compounds:

Compound Name Key Substituents Molecular Formula Notable Features Reference ID
4-ethoxy-N-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide 3-ethoxy, 4-hydroxy (phenyl); benzamide (N-linked) C₂₇H₂₅N₃O₆S₂ Dual ethoxy groups enhance lipophilicity; E-configuration stabilizes conjugation
(5E)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one 4-hydroxy, 3-methoxy (phenyl) C₁₁H₉NO₃S₂ Methoxy and hydroxy groups influence hydrogen bonding; simpler structure
2-chloro-N-[(5Z)-5-[(3-methoxy-4-propoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide 3-methoxy, 4-propoxy (phenyl); 2-chloro (benzamide) C₂₁H₁₉ClN₂O₄S₂ Propoxy group increases steric bulk; Z-configuration may alter binding affinity
N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-nitrobenzamide 4-hydroxy, 3-methoxy (phenyl); 2-nitro (benzamide) C₁₉H₁₅N₃O₆S₂ Nitro group introduces strong electron-withdrawing effects
(5E)-5-[[2-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one 2-(4-methylphenoxy)ethoxy (phenyl) C₂₀H₁₈N₂O₄S₂ Ether-linked substituent enhances solubility

Key Observations :

  • Substituent Effects: Electron-donating groups (e.g., ethoxy in the target compound) increase lipophilicity and may improve membrane permeability compared to methoxy or hydroxy analogs .
  • Stereochemistry : The E-configuration in the target compound stabilizes conjugation across the methylidene bridge, whereas Z-isomers (e.g., ) may exhibit distinct steric interactions.
  • Bioactivity Correlations : While explicit data are absent, compounds with hydroxy/methoxy substitutions (e.g., ) are often associated with antioxidant or anti-inflammatory activity, whereas chloro/nitro derivatives (e.g., ) may target enzymatic pathways.

Example :

  • The target compound’s synthesis likely parallels that of (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione (), where reductive amination and Suzuki-Miyaura coupling are employed to introduce substituents . Yields for such reactions range from 69% to 93%, depending on steric and electronic factors .

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